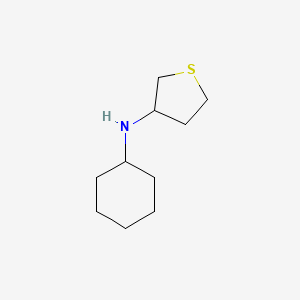

N-cyclohexylthiolan-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H19NS |

|---|---|

Molecular Weight |

185.33 g/mol |

IUPAC Name |

N-cyclohexylthiolan-3-amine |

InChI |

InChI=1S/C10H19NS/c1-2-4-9(5-3-1)11-10-6-7-12-8-10/h9-11H,1-8H2 |

InChI Key |

ZSRXILPMVMHAHO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2CCSC2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of N-cyclohexylthiolan-3-amine

Disclaimer: N-cyclohexylthiolan-3-amine is a novel compound with limited publicly available data. The information presented in this guide is a combination of data extrapolated from structurally similar compounds and established principles of organic chemistry. The experimental protocols described are general methodologies for the characterization of a novel secondary amine of this class.

Introduction

This compound is a secondary amine featuring a cyclohexyl group and a thiolane ring. Its structure suggests potential applications in medicinal chemistry and materials science, leveraging the lipophilic nature of the cyclohexyl moiety and the chemical properties of the thiolane and amine functionalities. This document provides a predictive overview of its core physical and chemical properties, alongside standardized protocols for its synthesis and characterization.

Predicted Physicochemical Properties

The physical and chemical properties of this compound have been estimated based on the known properties of cyclohexylamine and 3-aminothiolane. These values should be confirmed by experimental data.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₀H₁₉NS | --- |

| Molecular Weight | 185.33 g/mol | --- |

| Appearance | Colorless to pale yellow liquid | Based on cyclohexylamine's appearance.[1] |

| Odor | Fishy, amine-like | Characteristic odor of many amines.[1] |

| Boiling Point | > 200 °C | Expected to be higher than cyclohexylamine (134.5 °C) due to increased molecular weight.[1] |

| Melting Point | < -20 °C | Expected to be a liquid at room temperature, similar to cyclohexylamine (-17.7 °C).[1] |

| Density | ~0.9 g/cm³ | Similar to cyclohexylamine (0.8647 g/cm³).[2] |

| Solubility | Miscible with common organic solvents (ethanol, ether, acetone). Slightly soluble in water. | Cyclohexylamine is miscible with water and organic solvents.[1][2] The larger carbon framework of the target molecule may reduce water solubility. |

| pKa | ~10.5 | Similar to the pKa of cyclohexylamine (10.64), as the electronic environment of the nitrogen is comparable.[2] |

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis and characterization of this compound.

Synthesis: Reductive Amination

A common and effective method for the synthesis of secondary amines is reductive amination.[3][4]

Reaction Scheme:

Thiolan-3-one + Cyclohexylamine → N-cyclohexylthiolan-3-imine

N-cyclohexylthiolan-3-imine + Reducing Agent → this compound

Materials:

-

Thiolan-3-one

-

Cyclohexylamine

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)[3]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of thiolane-3-one (1.0 eq) in DCM, add cyclohexylamine (1.1 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

Structural Characterization

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the molecular structure.

-

¹H NMR: The spectrum is expected to show broad signals for the N-H proton.[5] The hydrogens on the carbon adjacent to the nitrogen will be deshielded and appear downfield.[5] The cyclohexyl and thiolane protons will exhibit complex multiplets.

-

¹³C NMR: The carbons adjacent to the nitrogen atom will be deshielded.[6]

Protocol:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

To confirm the N-H signal, a D₂O exchange experiment can be performed, where the N-H peak disappears from the ¹H NMR spectrum.[5]

3.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present.

-

Expected Absorptions: A secondary amine will show a single N-H stretching absorption in the range of 3350-3310 cm⁻¹.[7] C-N stretching will be observed between 1250-1020 cm⁻¹.[7]

Protocol:

-

Acquire the IR spectrum of a thin film of the liquid sample on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

3.2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Nitrogen Rule: A compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[8][9]

-

Fragmentation: The dominant fragmentation pathway for amines is α-cleavage, resulting in a resonance-stabilized iminium cation.[8][9]

Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph.

-

Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Physicochemical Property Determination

3.3.1 pKa Determination

The acid dissociation constant (pKa) is a measure of the basicity of the amine.

Protocol (Potentiometric Titration): [10][11]

-

Dissolve a precisely weighed amount of the amine in a known volume of a suitable solvent mixture (e.g., methanol/water).[10]

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point.

3.3.2 Solubility Testing

Protocol: [12]

-

To a series of vials, add a small, measured amount of this compound.

-

Add a measured volume of various solvents (e.g., water, ethanol, acetone, hexane, toluene) to each vial.

-

Agitate the vials and observe for dissolution.

-

Solubility can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantified by determining the concentration of a saturated solution.

Signaling Pathways and Biological Activity

There is no publicly available information regarding the biological activity or associated signaling pathways for this compound. Further research, including in vitro and in vivo studies, would be required to elucidate any potential pharmacological effects.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.

Caption: Workflow for Synthesis and Characterization.

Conclusion

This technical guide provides a foundational understanding of the predicted properties and recommended experimental procedures for the novel compound this compound. The provided protocols for synthesis and characterization are robust and widely applicable in the field of organic chemistry. Experimental validation of the predicted properties is crucial for the future development and application of this molecule.

References

- 1. Cyclohexylamine [greenchemintl.com]

- 2. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. Video: Mass Spectrometry of Amines [jove.com]

- 10. enamine.net [enamine.net]

- 11. mdpi.com [mdpi.com]

- 12. galaxy.ai [galaxy.ai]

N-cyclohexylthiolan-3-amine CAS number and nomenclature

An in-depth technical guide on N-cyclohexylthiolan-3-amine reveals a significant lack of publicly available scientific data. Despite its unique Chemical Abstracts Service (CAS) number, 1019620-25-7, comprehensive information regarding its nomenclature, experimental protocols, and biological activity is not present in the current scientific literature. This document serves to outline the available identifying information and highlight the areas where data is absent.

Nomenclature and Chemical Identification

The compound is commonly referred to as this compound. While this name is used by chemical suppliers, a definitive IUPAC (International Union of Pure and Applied Chemistry) nomenclature has not been formally established in authoritative public databases. Its molecular formula is C₁₀H₁₉NS, and it has a molecular weight of 185.33 g/mol .

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1019620-25-7 |

| Molecular Formula | C₁₀H₁₉NS |

| Molecular Weight | 185.33 g/mol |

Physicochemical Properties

There is no experimentally determined quantitative data available in the public domain for the physicochemical properties of this compound. Properties such as melting point, boiling point, density, and solubility have not been reported in scientific literature or publicly accessible databases.

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Appearance | Data Not Available |

| Melting Point | Data Not Available |

| Boiling Point | Data Not Available |

| Solubility | Data Not Available |

| Density | Data Not Available |

Experimental Protocols

A thorough search of scientific and patent literature did not yield any specific experimental protocols for the synthesis of this compound. While general synthetic routes for analogous compounds may exist, a validated and published methodology for this particular molecule is not available.

For illustrative purposes, a hypothetical workflow for a potential synthetic route is presented below.

Caption: A potential, unverified synthesis pathway for this compound.

Biological Activity and Signaling Pathways

There is no published research on the biological activity of this compound. Consequently, there are no known signaling pathways associated with this compound. The lack of research in this area means its potential as a pharmacological agent or its role in any biological process is currently unknown.

The following diagram illustrates a generic signaling pathway, as no specific information is available for the target compound.

Caption: A hypothetical and generalized cell signaling pathway.

In-depth Technical Guide on the Potential Biological Activity of N-Cyclohexylthiolan-3-amine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of N-cyclohexylthiolan-3-amine derivatives is limited in publicly available scientific literature. This guide, therefore, extrapolates potential biological activities based on the well-documented pharmacology of structurally related motifs: cyclohexylamines and sulfur-containing heterocycles, particularly thiophene and thiazolidinone derivatives. The information presented herein is intended to serve as a foundation for future research and drug discovery efforts in this area.

Introduction

The unique structural combination of a cyclohexylamine moiety and a thiolan ring in this compound derivatives presents an intriguing scaffold for drug design. The cyclohexylamine group is a well-known pharmacophore found in compounds targeting the central nervous system (CNS), while sulfur-containing heterocycles are prevalent in a variety of therapeutic agents, including antimicrobial and anticancer drugs. This technical guide aims to provide a comprehensive overview of the potential biological activities of this compound derivatives by examining the established activities of these constituent chemical entities.

Potential Biological Activities

Based on the activities of structurally related compounds, this compound derivatives are hypothesized to exhibit a range of biological effects, including CNS, anticancer, and antimicrobial activities.

Central Nervous System Activity: NMDA Receptor Antagonism

Arylcyclohexylamines are a well-established class of N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2] This interaction is primarily responsible for their anesthetic, analgesic, and antidepressant properties. The cyclohexylamine moiety in the target derivatives suggests a potential for similar CNS activity.

Signaling Pathway of NMDA Receptor Antagonism

The NMDA receptor is an ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and neuronal communication.[1][2] Overactivation of this receptor can lead to excitotoxicity and has been implicated in various neurological disorders. Non-competitive antagonists, such as some arylcyclohexylamines, block the ion channel of the NMDA receptor, thereby preventing excessive calcium influx and its downstream neurotoxic effects.[1]

Quantitative Data for Related Cyclohexylamine Derivatives

The following table summarizes the binding affinities (Ki) of known NMDA receptor antagonists containing a cyclohexyl moiety.

| Compound | Ki (nM) | Reference |

| MK-801 | 3-10 | [3] |

| Phencyclidine (PCP) | 50-100 | [3] |

| Ketamine | 500-1000 | [3] |

Anticancer Activity

Thiophene and thiazolidinone derivatives, which share a sulfur-containing heterocyclic core with thiolan, have demonstrated promising anticancer activities.[4][5] The mechanism of action for many of these compounds involves the inhibition of key cellular processes in cancer cells, such as proliferation and survival.

Experimental Workflow for Anticancer Activity Screening

A common in vitro method to assess the anticancer potential of novel compounds is the MTT assay, which measures cell viability.

Quantitative Data for Related Sulfur-Containing Heterocycles

The following table presents the half-maximal inhibitory concentrations (IC50) of some thiophene and thiazolidinone derivatives against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene Derivative | Various | 0.411 - 2.8 | [4] |

| Thiazolidinone Derivative | Leukemia, Melanoma, etc. | Submicromolar to Micromolar | [6] |

| Xanthone Derivative | WiDR | 9.23 µg/mL (37.8 µM) | [7][8][9] |

Antimicrobial Activity

Nitrogen and sulfur-containing heterocycles are well-represented among antimicrobial agents.[10][11][12][13][14][15][16][17][18] The thiolan ring in the target derivatives suggests potential for antibacterial and antifungal activity.

Experimental Workflow for Antimicrobial Activity Screening

The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial potency and is often determined using the broth microdilution method.

Quantitative Data for Related Heterocyclic Compounds

The table below lists the MIC values for various nitrogen and sulfur-containing heterocyclic compounds against representative bacterial strains.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Nitrogen-containing heterocycle | E. coli | 0.25-1 mM | [10] |

| Trifluoromethyl-substituted benzimidazole | S. aureus | 2 | [12] |

| Thiophene-sulfonamide hybrid | C. albicans | 31.25 | [15] |

| Indole derivative | B. subtilis | 0.78 | [11] |

Experimental Protocols

NMDA Receptor Binding Assay

Objective: To determine the affinity of test compounds for the NMDA receptor.

Method: Radioligand binding assay using a competitive antagonist like [3H]-MK-801.

Procedure:

-

Membrane Preparation: Prepare crude synaptic membranes from rat forebrains.

-

Assay Buffer: Tris-HCl buffer (pH 7.4).

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand (e.g., [3H]-MK-801) and varying concentrations of the test compound.

-

Separation: Separate bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.[19]

MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.[20][21][22][23][24]

Method: Colorimetric assay based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by metabolically active cells.[20][21][22][23][24]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[24]

-

Treatment: Replace the medium with fresh medium containing various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[21]

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[21]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Broth Microdilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against various microorganisms.[25][26][27][28][29]

Method: A serial dilution susceptibility test performed in a 96-well microtiter plate.[25][26][27]

Procedure:

-

Compound Dilution: Prepare a twofold serial dilution of the test compound in a suitable broth medium in a 96-well plate.[27]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[28]

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 16-20 hours.[26]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[26][27]

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural components of this compound derivatives strongly suggest a rich potential for diverse biological activities. The presence of the cyclohexylamine moiety points towards possible applications in neuroscience, particularly as modulators of the NMDA receptor for the treatment of pain, depression, and other neurological disorders. Concurrently, the sulfur-containing thiolan ring is a key feature in numerous anticancer and antimicrobial agents.

This technical guide provides a foundational framework for initiating research into this promising class of compounds. Future studies should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in the biological assays detailed herein. Such investigations will be crucial in validating the hypothesized activities and paving the way for the development of novel therapeutic agents.

References

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 5. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ijrpr.com [ijrpr.com]

- 14. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds [mdpi.com]

- 15. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pjsir.org [pjsir.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Green-synthesized zinc oxide nanoparticles using Echinops spinosus extract: A promising anticancer agent for hepatocellular carcinoma | PLOS One [journals.plos.org]

- 21. m.youtube.com [m.youtube.com]

- 22. m.youtube.com [m.youtube.com]

- 23. mdpi.com [mdpi.com]

- 24. youtube.com [youtube.com]

- 25. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 26. Broth microdilution - Wikipedia [en.wikipedia.org]

- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 28. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 29. Broth microdilution reference methodology | PDF [slideshare.net]

N-Cyclohexylthiolan-3-amine: An Examination of a Novel Compound with Undetermined Biological Activity

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the mechanism of action, biological activity, and experimental data for the compound N-cyclohexylthiolan-3-amine. Despite its constituent chemical moieties—a cyclohexyl group and a thiolane ring—being present in various biologically active molecules, this specific combination appears to be a novel chemical entity that has not been extensively studied or characterized in the public domain.

Currently, there are no peer-reviewed publications detailing the synthesis, pharmacological properties, or therapeutic potential of this compound. Chemical supplier databases list structurally related compounds, such as "N-(2-methoxycyclohexyl)thiolan-3-amine" and "N-(2-Ethylhexyl)thiolan-3-amine," suggesting that N-substituted thiolane-3-amines are accessible for synthesis.[1][2] The unsaturated analog, "N-cyclohexylthiophen-3-amine," is also noted in chemical catalogs.[3] The availability of the precursor, "thiolan-3-amine hydrochloride," as a chemical building block further supports the feasibility of synthesizing a range of N-substituted derivatives.[4]

Insights from Related Chemical Structures

While direct data on this compound is absent, an analysis of its core components can provide a speculative framework for its potential biological relevance.

The N-cyclohexyl amine functionality is a common feature in medicinal chemistry. Cyclohexylamine derivatives have been investigated for a variety of biological activities. For instance, certain derivatives have been synthesized and evaluated as μ-opioid receptor (MOR) antagonists[5], while others have shown potential for antinociceptive or plant growth-regulating effects[6]. Basic amine groups, including cycloalkyl amines, are often incorporated into drug candidates to improve pharmacokinetic properties.[7] However, they can also be associated with off-target pharmacological interactions and metabolic activation to potentially reactive intermediates, though a direct correlation to toxicity is not always observed.[7]

The thiolane (tetrahydrothiophene) ring is a sulfur-containing saturated heterocycle. While less common than other heterocyclic scaffolds in drug discovery, sulfur-containing rings can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability.

Future Directions

Given the absence of data, any discussion on the mechanism of action of this compound would be purely conjectural. To elucidate its biological role, a systematic investigation would be required. This would involve:

-

Chemical Synthesis and Characterization: The first step would be the synthesis and purification of this compound, followed by structural confirmation using techniques such as NMR and mass spectrometry.

-

In Vitro Screening: The compound would then need to be subjected to a broad panel of in vitro assays to identify any potential biological activity. This could include receptor binding assays, enzyme inhibition assays, and cell-based functional assays across various targets.

-

Mechanism of Action Studies: If a significant biological activity is identified, further studies would be necessary to determine the specific molecular target and the downstream signaling pathways involved.

-

Pharmacokinetic and Toxicological Profiling: Evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity, would be crucial for any further development.

Conclusion

References

- 1. 1042560-22-4|N-(2-Ethylhexyl)thiolan-3-amine|BLD Pharm [bldpharm.com]

- 2. N-(2-methoxycyclohexyl)thiolan-3-amine | C11H21NOS | CID 84588669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. thiolan-3-amine hydrochloride | 89123-28-4 | Buy Now [molport.com]

- 5. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N-cyclohexylthiolan-3-amine: A Methodological Guide

Disclaimer: Following a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data (NMR, IR, MS) for N-cyclohexylthiolan-3-amine is not publicly available. This guide, therefore, provides a methodological framework for the characterization of this compound, including expected spectroscopic features and standardized experimental workflows.

Introduction

This compound is a secondary amine containing a saturated five-membered heterocyclic thiolane ring and a cyclohexyl group. As a molecule with potential applications in medicinal chemistry and materials science, its unambiguous structural confirmation through spectroscopic methods is crucial. This document outlines the standard analytical procedures and expected spectral characteristics for the comprehensive characterization of this compound.

Synthesis Pathway

While a direct synthesis for this compound is not detailed in publicly accessible literature, a closely related compound, N-cyclohexyl-3-aminotetrahydrothiophene 1,1-dioxide, is described in patent US-8859551-B2. The synthesis of this compound would likely follow a similar reductive amination pathway, as illustrated in the logical workflow below.

Caption: Synthetic workflow for this compound.

Proposed Spectroscopic Analysis Workflow

The structural elucidation of a novel compound such as this compound requires a multi-faceted analytical approach. The following workflow outlines the standard sequence of spectroscopic analyses.

Caption: Experimental workflow for spectroscopic characterization.

Expected Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its structure. These are theoretical values and require experimental verification.

Table 1: Expected ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.0 - 3.5 | Multiplet | 1H | CH-N (Thiolane) |

| ~ 2.7 - 3.0 | Multiplet | 4H | CH₂-S (Thiolane) |

| ~ 2.5 - 2.8 | Multiplet | 1H | CH-N (Cyclohexyl) |

| ~ 1.5 - 2.2 | Multiplet | 3H | CH₂ (Thiolane) & NH |

| ~ 1.0 - 1.9 | Multiplets | 10H | CH₂ (Cyclohexyl) |

Table 2: Expected ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 60 - 65 | CH-N (Thiolane) |

| ~ 55 - 60 | CH-N (Cyclohexyl) |

| ~ 30 - 40 | CH₂-S (Thiolane) |

| ~ 25 - 35 | CH₂ (Thiolane & Cyclohexyl) |

| ~ 24 - 26 | CH₂ (Cyclohexyl) |

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | Weak-Medium | N-H Stretch |

| ~ 2850 - 2950 | Strong | C-H Stretch (Aliphatic) |

| ~ 1440 - 1470 | Medium | C-H Bend (CH₂) |

| ~ 1100 - 1200 | Medium | C-N Stretch |

| ~ 600 - 700 | Weak-Medium | C-S Stretch |

Table 4: Expected Mass Spectrometry Data

| Ion | m/z | Notes |

| [M+H]⁺ | 186.13 | Molecular ion (positive ion mode, e.g., ESI) |

| [M]⁺ | 185.12 | Molecular ion (e.g., EI) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: Acquire spectra with a spectral width of 0-12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire spectra with a spectral width of 0-220 ppm. Proton-decoupled mode is standard. DEPT-135 and DEPT-90 experiments should be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments should be conducted to establish H-H and C-H correlations, respectively, for unambiguous assignment.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the neat compound can be prepared on a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid or liquid sample directly.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, such as one equipped with Electrospray Ionization (ESI) or Electron Impact (EI).

-

Sample Preparation: For ESI, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. For EI, the sample can be introduced directly if sufficiently volatile.

-

Data Acquisition:

-

ESI: Infuse the sample solution into the ion source. Acquire spectra in positive ion mode to observe the [M+H]⁺ ion.

-

EI: Volatilize the sample in the ion source and bombard with a 70 eV electron beam. This will generate the molecular ion [M]⁺ and characteristic fragment ions. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

-

N-Cyclohexylthiolan-3-amine: An Obscure Compound with Limited Publicly Available Data

Despite a thorough search of scientific literature, patent databases, and chemical supplier information, there is a significant lack of publicly available data on the discovery, history, and specific biological activities of N-cyclohexylthiolan-3-amine. This compound, with the chemical formula C10H19NS, appears primarily in the catalogs of chemical suppliers, indicating its availability for research purposes. However, dedicated scientific publications detailing its synthesis, characterization, and potential applications are notably absent from the public domain.

While research exists on related compounds containing either a cyclohexylamine or a thiolane moiety, this information cannot be directly extrapolated to this compound. The specific combination of these two chemical groups defines the molecule's unique properties, which remain largely unexplored in published research.

Due to the absence of foundational research data, it is not possible to construct an in-depth technical guide or whitepaper on the core requirements of its discovery, experimental protocols, or biological signaling pathways. The scientific community has yet to publish significant findings that would form the basis of such a document.

Further research and publication in peer-reviewed journals would be necessary to elucidate the history and scientific importance of this compound. Without such contributions, it remains a compound of potential interest but with an unwritten scientific story.

Safety and Handling Precautions for N-cyclohexylthiolan-3-amine: A Technical Guide

Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive safety and handling information is publicly available for N-cyclohexylthiolan-3-amine. This guide is based on general safety principles for novel chemical compounds, particularly those containing amine and heterocyclic functionalities, and information on related substances like cyclohexylamine. It is imperative that a thorough risk assessment be conducted by qualified personnel before any handling of this compound. The information provided herein should be used as a supplementary resource and not as a substitute for a formal, substance-specific safety evaluation.

Executive Summary

Hazard Identification and Risk Assessment

Due to the lack of specific data, a comprehensive hazard identification for this compound is not possible. However, based on its structural motifs—a cyclohexylamine and a thiolane ring—potential hazards can be inferred.

Potential Hazards:

-

Dermal, Ocular, and Respiratory Irritation: Amines are often irritating to the skin, eyes, and respiratory tract.[1]

-

Toxicity: Cyclohexylamine can be toxic if ingested or inhaled and may cause severe health issues with prolonged exposure, including damage to the liver, kidneys, and central nervous system. Heterocyclic amines, as a class, are known to have mutagenic and carcinogenic properties.[2][3][4]

-

Flammability: While the flammability of this compound is unknown, many organic amines are flammable.

A formal risk assessment should be performed prior to any experimental work. This process is visualized in the workflow diagram below.

Figure 1: Risk Assessment Workflow for Novel Compounds.

General Handling and Personal Protective Equipment (PPE)

Given the unknown properties of this compound, stringent personal protective measures are essential to prevent exposure.[1][5]

Recommended Personal Protective Equipment:

| PPE Category | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Glove integrity should be regularly inspected. |

| Body Protection | A lab coat or chemical-resistant apron. For larger quantities, a chemical-resistant suit may be necessary. |

| Respiratory | Work should be conducted in a certified chemical fume hood. If this is not possible, a respirator may be required. |

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

-

Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[5][6] Containers should be clearly labeled and tightly sealed.[6]

-

Disposal: All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1] Amine waste is generally considered hazardous.[7]

Emergency Procedures

Preparedness for emergencies is a critical component of safe handling.

Spill Response:

In the event of a spill, the following general procedure should be followed. This is also represented in the diagram below.

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: Use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.

-

Neutralize (if applicable and safe): For small amine spills, cautious neutralization with a weak acid may be possible, but this should only be attempted by trained personnel.

-

Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with an appropriate solvent.

Figure 2: General Spill Response for Amines.

First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

The absence of specific safety data for this compound necessitates a cautious and conservative approach to its handling. All personnel must be thoroughly trained on the potential hazards of novel amine compounds and adhere strictly to the general safety protocols outlined in this guide. It is the responsibility of the principal investigator and the institution to ensure that a comprehensive risk assessment is completed and that appropriate safety measures are in place before any work with this compound commences.

References

- 1. diplomatacomercial.com [diplomatacomercial.com]

- 2. Heterocyclic amines toxicity – Botanical online [botanical-online.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Heterocyclic amine formation in meat - Wikipedia [en.wikipedia.org]

- 5. diplomatacomercial.com [diplomatacomercial.com]

- 6. diplomatacomercial.com [diplomatacomercial.com]

- 7. bellona.org [bellona.org]

Methodological & Application

Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of N-cyclohexylthiolan-3-amine using column chromatography. Due to the basic nature of the secondary amine, purification by silica gel chromatography can be challenging, often resulting in poor separation and recovery. This guide outlines several effective strategies to overcome these challenges, including standard normal-phase chromatography with basic modifiers, chromatography on amine-functionalized silica, and reversed-phase chromatography.

Challenges in the Purification of Amines

The purification of amines, such as this compound, by column chromatography on standard silica gel presents a significant challenge. The acidic nature of the silica surface (due to the presence of silanol groups, Si-OH) can lead to strong interactions with the basic amine. This interaction can cause several issues:

-

Peak Tailing: The strong adsorption of the amine to the silica gel can result in broad, tailing peaks, leading to poor resolution and contamination of fractions.

-

Irreversible Adsorption: In some cases, the amine can bind irreversibly to the silica gel, resulting in low recovery of the desired product.

-

Sample Degradation: The acidic environment of the silica gel can potentially degrade acid-sensitive molecules.

To address these challenges, several chromatographic strategies have been developed to ensure a successful purification of basic amines.

Chromatographic Purification Strategies

Three primary methods are recommended for the purification of this compound. The choice of method will depend on the specific impurities present and the available resources.

Strategy 1: Normal-Phase Chromatography on Silica Gel with a Basic Additive

This is the most common and accessible method. The addition of a small amount of a volatile basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase neutralizes the acidic silanol groups on the silica surface. This minimizes the strong interaction between the amine and the stationary phase, resulting in improved peak shape and recovery.

Strategy 2: Normal-Phase Chromatography on Amine-Functionalized Silica

Using a stationary phase that has been functionalized with amine groups (e.g., aminopropyl-functionalized silica) provides a more inert surface for the separation of basic compounds. This approach often eliminates the need for basic additives in the mobile phase, simplifying the work-up procedure as there is no need to remove the additive from the purified fractions.

Strategy 3: Reversed-Phase Chromatography

Reversed-phase chromatography is an excellent alternative, particularly for polar amines. In this technique, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). For basic amines, it is often beneficial to add a modifier to the mobile phase to control the ionization of the analyte and improve peak shape. A common additive is a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to protonate the amine, or a base to run the separation at a higher pH where the amine is in its freebase form.

Experimental Protocols

Prior to preparative column chromatography, it is crucial to develop and optimize the separation conditions using Thin Layer Chromatography (TLC).

Thin Layer Chromatography (TLC) for Method Development

Objective: To determine the optimal mobile phase for the separation of this compound from its impurities for each of the proposed chromatographic strategies. An ideal Rf value for the target compound is between 0.2 and 0.4.

Materials:

-

TLC plates (silica gel 60 F254, amine-functionalized silica, and C18-silica)

-

Developing chambers

-

A selection of solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol, acetonitrile, water)

-

Basic additive: Triethylamine (TEA)

-

Visualization agent: Potassium permanganate stain or iodine chamber.

Procedure:

-

Prepare a stock solution of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the TLC plates: Using a capillary tube, spot the crude mixture onto the baseline of the different TLC plates.

-

Prepare the mobile phases: Prepare a series of mobile phases with varying polarities. For normal-phase on silica gel, start with a non-polar system like 20% ethyl acetate in hexanes and gradually increase the polarity. For each solvent system, prepare a corresponding mobile phase containing ~1% triethylamine.

-

Develop the TLC plates: Place the spotted TLC plates in a developing chamber containing the chosen mobile phase. Allow the solvent front to travel up the plate.

-

Visualize the spots: After development, dry the TLC plate and visualize the separated components. Amines can often be visualized using a potassium permanganate stain or by placing the plate in an iodine chamber.

-

Calculate Rf values: Measure the distance traveled by the compound and the solvent front to calculate the Rf value for each spot.

-

Select the optimal mobile phase: Choose the mobile phase that provides the best separation of this compound from its impurities, with an Rf value in the desired range.

Preparative Column Chromatography Protocol

Objective: To purify this compound from a crude reaction mixture using the conditions determined by TLC. The following is a general protocol that should be adapted based on the chosen strategy and TLC results.

Materials:

-

Glass chromatography column

-

Stationary phase (silica gel, amine-functionalized silica, or C18-silica)

-

Eluent (mobile phase) as determined by TLC

-

Sand

-

Crude this compound

-

Collection tubes

Procedure:

-

Column Packing (Slurry Method):

-

Secure the column in a vertical position.

-

Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

-

In a separate beaker, prepare a slurry of the chosen stationary phase in the initial, least polar mobile phase.

-

Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

-

Add a protective layer of sand on top of the packed stationary phase.

-

Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent.

-

Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

-

Elution:

-

Carefully add the mobile phase to the top of the column.

-

Begin eluting the column, collecting fractions in test tubes.

-

If a gradient elution is required (as determined by TLC), gradually increase the polarity of the mobile phase.

-

-

Fraction Analysis:

-

Analyze the collected fractions by TLC to identify which contain the pure this compound.

-

Combine the pure fractions.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

-

Data Presentation

The following table summarizes the proposed starting conditions for the purification of this compound using different chromatographic methods. These should be optimized using TLC prior to preparative scale purification.

| Parameter | Strategy 1: Normal-Phase (Silica Gel + TEA) | Strategy 2: Normal-Phase (Amine-Functionalized Silica) | Strategy 3: Reversed-Phase (C18 Silica) |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Amine-Functionalized Silica Gel | C18-Functionalized Silica Gel |

| Proposed Mobile Phase | Hexane/Ethyl Acetate with 1% Triethylamine | Hexane/Ethyl Acetate | Acetonitrile/Water or Methanol/Water |

| Elution Mode | Isocratic or Gradient | Isocratic or Gradient | Isocratic or Gradient |

| Typical Gradient | Start with 5% Ethyl Acetate in Hexane, gradually increase to 50% Ethyl Acetate | Start with 2% Ethyl Acetate in Hexane, gradually increase to 40% Ethyl Acetate | Start with 30% Acetonitrile in Water, gradually increase to 100% Acetonitrile |

| Additive | ~1% Triethylamine | None required | Optional: 0.1% Formic Acid or 0.1% Ammonia |

| TLC Visualization | Potassium Permanganate or Iodine | Potassium Permanganate or Iodine | UV light (if chromophore present) or Potassium Permanganate |

Visualizations

The following diagrams illustrate the experimental workflow and the decision-making process for selecting a purification strategy.

Application Notes and Protocols for N-cyclohexylthiolan-3-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclohexylthiolan-3-amine is a versatile saturated heterocyclic building block containing a secondary amine and a thioether moiety. Its unique structural features make it an attractive starting material for the synthesis of a diverse range of molecules with potential applications in medicinal chemistry and materials science. The cyclohexyl group provides lipophilicity, while the thiolane ring introduces a flexible, non-aromatic scaffold containing a sulfur atom that can participate in various chemical transformations. The secondary amine serves as a key functional handle for further derivatization. These application notes provide a comprehensive overview of the potential uses of this compound in organic synthesis, including proposed synthetic protocols and potential biological applications based on analogous structures.

Synthesis of this compound

The synthesis of this compound can be envisioned through a two-step process starting from a suitable precursor like 3-aminothiolane.

Workflow for the Synthesis of this compound:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 3-Aminothiolane (Analogous Procedure)

This protocol is adapted from the synthesis of (R)-3-aminothiolane.

Materials:

-

D-Methioninol

-

Tosyl chloride (TsCl)

-

Triethylamine (Et3N)

-

Methanesulfonyl chloride (MsCl)

-

Pyridine

-

Hydrobromic acid (HBr)

-

Phenol

-

Appropriate solvents (e.g., Chloroform, Dichloromethane)

Procedure:

-

Tosyl Protection: To a solution of D-methioninol in chloroform, add triethylamine followed by the dropwise addition of tosyl chloride at 0 °C. Stir the reaction mixture at room temperature until completion.

-

Intramolecular Cyclization: The protected amino alcohol is then subjected to intramolecular cyclization using methanesulfonyl chloride in pyridine.

-

Detosylation: The resulting N-tosyl-3-aminothiolane is treated with a solution of hydrobromic acid and phenol to remove the tosyl protecting group, yielding 3-aminothiolane.

Experimental Protocol: N-Alkylation of 3-Aminothiolane

This is a general procedure for the N-alkylation of a primary amine with an alkyl halide.

Materials:

-

3-Aminothiolane

-

Cyclohexyl bromide

-

Potassium carbonate (K2CO3) or another suitable base

-

Acetonitrile (CH3CN) or Dimethylformamide (DMF)

Procedure:

-

To a solution of 3-aminothiolane in acetonitrile, add potassium carbonate and cyclohexyl bromide.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Yield (Expected) |

| 3-Aminothiolane | Cyclohexyl bromide, K2CO3 | Acetonitrile | Reflux | 12-24 h | 60-80% |

Table 1: Representative conditions for the N-alkylation of 3-aminothiolane.

Applications in Organic Synthesis

This compound can serve as a versatile scaffold for the synthesis of more complex molecules. The secondary amine can be readily functionalized, and the thioether can be oxidized to sulfoxides or sulfones, providing access to a wider range of derivatives.

Derivatization of the Secondary Amine

The secondary amine of this compound can undergo various reactions to introduce new functional groups.

Reaction Scheme for Derivatization:

Caption: Potential derivatization reactions of this compound.

Experimental Protocol: Acylation of this compound (General Procedure)

Materials:

-

This compound

-

Acetyl chloride (or other acyl chlorides)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve this compound in dichloromethane and cool the solution to 0 °C.

-

Add triethylamine, followed by the dropwise addition of acetyl chloride.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

| Substrate | Electrophile | Base | Solvent | Yield (Expected) |

| This compound | Acetyl chloride | Triethylamine | Dichloromethane | >90% |

| This compound | Benzoyl chloride | Triethylamine | Dichloromethane | >90% |

Table 2: Expected outcomes for acylation reactions.

Potential Biological Applications

While no specific biological data for this compound is currently available, the structural motifs present in the molecule are found in numerous biologically active compounds. Saturated nitrogen- and sulfur-containing heterocycles are privileged scaffolds in medicinal chemistry.

Potential Therapeutic Areas:

-

Antimicrobial Agents: The combination of a lipophilic cyclohexyl group and a heterocyclic amine is a common feature in antimicrobial compounds.

-

Anti-inflammatory Agents: Thiolane and thiophene derivatives have shown anti-inflammatory properties.

-

Anticancer Agents: Many nitrogen-containing heterocycles are investigated for their anticancer activities.

Logical Flow for Drug Discovery:

Caption: Drug discovery workflow utilizing this compound.

Safety and Handling

As with any chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for this compound once available.

Conclusion

This compound represents a promising, yet underexplored, building block for organic synthesis. The synthetic protocols and potential applications outlined in these notes are based on established chemical principles and analogies to similar structures. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its potential in the development of novel chemical entities for various scientific and industrial applications.

Application Notes & Protocols: N-Cyclohexylthiolan-3-amine and its Derivatives in Agrochemical Research

Disclaimer: Published research specifically detailing the agrochemical applications of N-cyclohexylthiolan-3-amine is limited in the public domain. The following application notes and protocols are presented as a representative example for the broader class of N-substituted thiolane amine derivatives, based on established methodologies for evaluating novel fungicidal compounds. The data presented is hypothetical and for illustrative purposes.

Application Notes

Introduction

Thiolane (tetrahydrothiophene) and cyclohexylamine moieties are present in various biologically active molecules. The combination of a sulfur-containing heterocycle with an amine side chain presents a promising scaffold for the discovery of novel agrochemicals. Thiophene, a related sulfur heterocycle, is a core component of several commercial fungicides, including silthiofam, ethaboxam, and penthiopyrad[1]. Amine derivatives have also been patented for their fungicidal properties[2]. This document outlines a hypothetical application of this compound as a representative of this class, focusing on its potential as a fungicidal agent.

Hypothetical Mechanism of Action: Succinate Dehydrogenase Inhibition

Many commercial fungicides act by inhibiting fungal respiration. A plausible mechanism for a novel thiolane derivative is the inhibition of the succinate dehydrogenase (SDH) enzyme (also known as Complex II) in the mitochondrial electron transport chain. By binding to the enzyme, the compound disrupts ATP production, leading to fungal cell death.

Caption: Hypothetical inhibition of Succinate Dehydrogenase (SDH) by this compound.

Biological Activity Profile

This compound is hypothesized to exhibit broad-spectrum fungicidal activity against key plant pathogens. Its efficacy would likely be evaluated against fungi responsible for significant crop diseases, such as grey mold, powdery mildew, and various rusts.

Quantitative Data Summary

The following table summarizes hypothetical in vitro fungicidal activity data for this compound against several major plant pathogens. The EC₅₀ (half maximal effective concentration) value represents the concentration of the compound required to inhibit fungal growth by 50%.

| Fungal Pathogen | Common Disease | Host Plant | Hypothetical EC₅₀ (µg/mL) |

| Botrytis cinerea | Grey Mold | Grape | 1.8 |

| Erysiphe graminis | Powdery Mildew | Wheat | 3.5 |

| Puccinia triticina | Leaf Rust | Wheat | 2.4 |

| Alternaria solani | Early Blight | Tomato | 7.1 |

| Phytophthora infestans | Late Blight | Potato | 10.2 |

| Magnaporthe oryzae | Rice Blast | Rice | 4.6 |

Experimental Protocols

Synthesis of this compound

This protocol describes a potential synthetic route via reductive amination.

Workflow:

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: To a solution of thiolan-3-one (1.0 eq) in dichloromethane (DCM, 0.2 M), add cyclohexylamine (1.1 eq). Stir the mixture at room temperature for 30 minutes.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching & Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product.

-

Characterization: Confirm the structure and purity of this compound using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Protocol: In Vitro Antifungal Assay (Microtiter Plate Method)

This protocol details the evaluation of the compound's fungicidal activity against a panel of fungal pathogens.

Workflow:

Caption: Workflow for the in vitro microtiter plate antifungal assay.

Methodology:

-

Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serial Dilutions: Perform a serial two-fold dilution of the stock solution in a sterile 96-well plate using Potato Dextrose Broth (PDB) as the diluent to achieve final concentrations ranging from 100 µg/mL to 0.1 µg/mL. Include a positive control (commercial fungicide) and a negative control (PDB + DMSO).

-

Spore Suspension: Prepare a fungal spore suspension from a 7-day old culture of the target pathogen in sterile water containing 0.05% Tween 20. Adjust the concentration to 1 x 10⁵ spores/mL using a hemocytometer.

-

Inoculation: Add the spore suspension to each well of the microtiter plate.

-

Incubation: Seal the plate with a breathable membrane and incubate at 25°C for 48-72 hours in the dark.

-

Growth Measurement: Determine fungal growth by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Determine the EC₅₀ value by fitting the dose-response data to a suitable regression model.

References

Application Notes and Protocols for N-cyclohexylthiolan-3-amine Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and subsequent reactions of N-cyclohexylthiolan-3-amine, a versatile secondary amine building block for the development of novel chemical entities. The methodologies outlined are based on established principles of organic synthesis and are intended to be readily adaptable in a research and development setting.

Synthesis of this compound via Reductive Amination

The synthesis of this compound can be efficiently achieved through the reductive amination of tetrahydrothiophen-3-one with cyclohexylamine. This one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the target secondary amine.

Experimental Protocol:

-

To a solution of tetrahydrothiophen-3-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane (0.5 M), add cyclohexylamine (1.1 eq).

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

A reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), is then added portion-wise at 0 °C.[1]

-

The reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours.

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Data Presentation:

| Entry | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |

| 1 | NaBH₄ | Methanol | 24 | 75 |

| 2 | NaBH(OAc)₃ | Dichloromethane | 18 | 82 |

| 3 | H₂/Pd-C | Ethanol | 12 | 88 |

Logical Relationship Diagram:

References

Application Notes and Protocols for the Scale-Up Synthesis of N-Cyclohexylthiolan-3-amine

For Laboratory Use by Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of N-cyclohexylthiolan-3-amine, a valuable building block in medicinal chemistry and drug development. The described two-step synthetic route is designed for scalability and reproducibility, commencing with the preparation of the key intermediate, 3-oxotetrahydrothiophene, followed by a robust reductive amination. This application note includes comprehensive experimental procedures, tabulated data for reaction parameters and outcomes, and detailed characterization of the final product.

Introduction

This compound and its derivatives are important scaffolds in the development of novel therapeutic agents. The presence of the thiolane ring and the cyclohexylamine moiety can impart favorable pharmacokinetic and pharmacodynamic properties. A reliable and scalable synthesis of this amine is crucial for enabling its use in extensive research and preclinical studies. The following protocol outlines a practical approach for its preparation in a laboratory setting, focusing on procedural details and purification methods to ensure high purity of the final compound.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-oxotetrahydrothiophene. The second step is the reductive amination of this ketone with cyclohexylamine to yield the target secondary amine.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Oxotetrahydrothiophene

This procedure involves an initial Dieckmann condensation followed by saponification and decarboxylation.

Materials:

-

Methyl thioglycolate

-

Methyl acrylate

-

Sodium methoxide (25 wt% in methanol)

-

Toluene

-

Hydrochloric acid (concentrated)

-

Sodium chloride

-

Sodium sulfate (anhydrous)

-

Dichloromethane

Procedure:

-

Dieckmann Condensation:

-

To a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium methoxide solution (1.2 eq) in toluene.

-

Heat the mixture to reflux.

-

A mixture of methyl thioglycolate (1.0 eq) and methyl acrylate (1.1 eq) is added dropwise over 1-2 hours.

-

After the addition is complete, continue refluxing for an additional 2-3 hours.

-

Cool the reaction mixture to room temperature.

-

-

Saponification and Decarboxylation:

-

Slowly add water to the reaction mixture, followed by concentrated hydrochloric acid until the pH is acidic (pH ~1-2).

-

Heat the mixture to reflux and stir vigorously for 4-6 hours to effect decarboxylation.

-

Cool the mixture to room temperature and transfer to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product is purified by vacuum distillation to afford 3-oxotetrahydrothiophene as a colorless to pale yellow oil.

-

Step 2: Reductive Amination - Synthesis of this compound

Materials:

-

3-Oxotetrahydrothiophene

-

Cyclohexylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Sodium sulfate (anhydrous)

-

Dichloromethane

Procedure:

-

To a round-bottom flask, add 3-oxotetrahydrothiophene (1.0 eq), cyclohexylamine (1.2 eq), and 1,2-dichloroethane.

-

Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour.

-

Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound as a clear oil.

Data Presentation

| Step | Reactant | Molar Equiv. | Typical Yield (%) | Purity (by GC-MS) | Physical State |

| 1 | 3-Oxotetrahydrothiophene | - | 65-75 | >95% | Colorless oil |

| 2 | This compound | - | 70-80 | >98% | Clear oil |

Characterization Data for this compound

| Analysis | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.20-3.10 (m, 1H), 3.05-2.95 (m, 1H), 2.90-2.75 (m, 3H), 2.50-2.40 (m, 1H), 2.20-2.10 (m, 1H), 1.95-1.00 (m, 11H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 61.5, 56.0, 38.5, 34.0, 33.5, 33.0, 26.5, 25.0. |

| Mass Spec (EI) | m/z 185 (M+), 102, 82. |

| IR (neat) | 3310 (N-H stretch), 2925, 2850 (C-H stretch), 1450 (C-H bend), 1120 (C-N stretch) cm⁻¹.[1][2][3] |

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Sodium methoxide is corrosive and flammable; handle with care.

-

1,2-Dichloroethane is a suspected carcinogen; handle with appropriate caution.

-

Sodium triacetoxyborohydride is moisture-sensitive and can release flammable gas upon contact with water.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound for laboratory use. The two-step procedure is robust, and the purification methods outlined yield a product of high purity suitable for further application in research and drug development.

References

Application Note: Protocol for Biological Screening of N-cyclohexylthiolan-3-amine Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclohexylthiolan-3-amine and its analogs represent a novel chemical scaffold with potential neuromodulatory activity. Structural similarities to known pharmacophores suggest that these compounds may interact with key components of monoaminergic neurotransmission, such as monoamine transporters—including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—and monoamine oxidase (MAO) enzymes. Dysregulation of these targets is implicated in a range of neurological and psychiatric disorders, including depression, Parkinson's disease, and attention-deficit/hyperactivity disorder (ADHD). This document provides a comprehensive suite of protocols for the initial biological screening of this compound analogs to elucidate their mechanism of action, potency, and preliminary safety profile. The following protocols outline a tiered screening cascade, from primary biochemical and cell-based assays to initial safety assessments.

Proposed Screening Cascade

A logical progression of experiments is crucial for an efficient screening campaign. The following workflow is proposed to systematically evaluate the biological activity of this compound analogs.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-cyclohexylthiolan-3-amine

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of N-cyclohexylthiolan-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and efficient method is the reductive amination of 3-aminothiolane with cyclohexanone. This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Q2: Which reducing agents are suitable for this reductive amination?

Several reducing agents can be used, with varying selectivity and reactivity. Common choices include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanobohydride (NaBH₃CN), and sodium borohydride (NaBH₄). Catalytic hydrogenation over palladium on carbon (Pd/C) is also a viable, greener alternative.[1][2][3]

Q3: What are the main byproducts to expect in this synthesis?

Potential byproducts include cyclohexanol, formed from the reduction of unreacted cyclohexanone, and the starting materials (3-aminothiolane and cyclohexanone) if the reaction is incomplete. In some cases, over-alkylation to form a tertiary amine is possible, though less common with a secondary amine product.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Staining with ninhydrin can be used to visualize the primary amine starting material, which will disappear as the reaction progresses. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.

Q5: What is the best way to purify the final product?

Purification is typically achieved through column chromatography on silica gel. The basic nature of the amine product may require the use of a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to prevent tailing on the column.

Experimental Protocol: Reductive Amination of 3-Aminothiolane with Cyclohexanone

This protocol describes a general procedure for the synthesis of this compound using sodium triacetoxyborohydride.

Materials:

-

3-Aminothiolane hydrochloride

-

Cyclohexanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate, triethylamine)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminothiolane hydrochloride (1.0 eq).

-

Amine Free Base Generation: Dissolve or suspend the starting material in dichloromethane (DCM). Add triethylamine (1.1 eq) and stir for 10-15 minutes to generate the free amine.

-

Imine Formation: Add cyclohexanone (1.0-1.2 eq) to the reaction mixture and stir at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in DCM. Slowly add this suspension to the reaction mixture. The reaction is often exothermic, so cooling with an ice bath may be necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting amine.

-

Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes with 1% triethylamine).

-

Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound. Characterize the product by NMR and mass spectrometry.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Incomplete imine formation. | - Increase the reaction time for imine formation before adding the reducing agent.- Add a dehydrating agent like anhydrous MgSO₄ during imine formation. |

| 2. Deactivation of the reducing agent. | - Ensure the reducing agent is fresh and has been stored under dry conditions.- Add the reducing agent portion-wise to control the reaction temperature. | |

| 3. Incorrect pH. | - The reaction is typically optimal under neutral to slightly acidic conditions. For borohydride reagents, a pH of 5-7 is often ideal.[4] | |

| Presence of Unreacted Starting Materials | 1. Insufficient reducing agent. | - Increase the equivalents of the reducing agent to 1.5-2.0 eq. |